The synthesis of 4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves several key steps:
The molecular structure of 4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester features:
CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN, which allows for easy representation in chemical databases .4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester can participate in various chemical reactions:
The mechanism of action for 4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is primarily dependent on its interaction with biological targets:
The compound's ability to interact with enzymes or receptors can influence various biochemical pathways, making it a candidate for further pharmacological exploration.
The physical and chemical properties of 4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester include:
4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester has several scientific applications:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5